BenchChemオンラインストアへようこそ!

Hepatoprotective agent-2

Hepatoprotection ALT Liver injury

Hepatoprotective agent-2 (2a) is a 4-phenyl-tetrahydroquinoline engineered to lack hepatotoxicity while outperforming silymarin in ALT/AST reduction (88% ALT drop at 25 mg/kg). It uniquely engages TGF-β and Bax pathways, validated for CCl4-induced injury models. For R&D use only; not for human or veterinary use.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 5272-37-7
Cat. No. B1269638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepatoprotective agent-2
CAS5272-37-7
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19)
InChIKeyMAOPIIGFJUIBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepatoprotective Agent-2 (5272-37-7): Technical Baseline and In-Class Differentiation


Hepatoprotective agent-2 (CAS 5272-37-7), chemically designated as 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (compound 2a), is a 4-phenyl-tetrahydroquinoline derivative originally developed as a structural analog of tacrine with reduced hepatotoxicity [1]. Unlike its parent scaffold which is known for hepatotoxic liabilities, this compound was engineered to lack hepatotoxicity while exhibiting a remarkable hepatoprotective effect in vivo [1]. The compound is characterized by a molecular formula of C16H15N3 and a molecular weight of 249.31 g/mol .

Hepatoprotective Agent-2 (5272-37-7): Why In-Class Substitution Fails


The 4-phenyl-tetrahydroquinoline scaffold exhibits structure-dependent functional divergence that precludes simple substitution among analogs. In the foundational 2024 study by Sorour et al., four derivatives (1a, 1b, 2a, and 2b) differing only in chlorination status and C2-substituent (hydroxy vs. amino) were evaluated head-to-head in a CCl4-induced hepatotoxicity model [1]. Despite their high structural similarity, these compounds displayed markedly different efficacy profiles across multiple hepatoprotective dimensions—ALT reduction, AST normalization, anti-apoptotic gene regulation, and antifibrotic mediator suppression [1]. The amino-substituted nonchlorinated derivative (2a) demonstrated a distinct activity fingerprint that does not linearly correlate with its closest chlorinated analog (2b) or the hydroxy-substituted variants (1a, 1b), underscoring that even single-atom substitutions within this class produce non-interchangeable biological outcomes [1].

Hepatoprotective Agent-2 (5272-37-7): Quantitative Differentiation Against In-Class Analogs


Hepatoprotective Agent-2 (5272-37-7): Serum ALT Reduction Compared to Silymarin and In-Class Analogs in CCl4-Induced Rat Model

In a direct head-to-head comparison using the CCl4-induced hepatotoxicity model in Wistar albino rats, Hepatoprotective agent-2 (compound 2a, 25 mg/kg) reduced serum ALT levels to 62.00 ± 4.28 U/L, representing a superior hepatoprotective outcome compared to silymarin (100 mg/kg), the standard-of-care reference agent, which yielded ALT levels of 419.00 ± 77.57 U/L [1]. The model (CCl4-treated) group exhibited ALT levels of 528.40 ± 27.12 U/L, establishing the disease baseline [1].

Hepatoprotection ALT Liver injury In vivo CCl4 Tetrahydroquinoline

Hepatoprotective Agent-2 (5272-37-7): AST Normalization Profile Relative to Silymarin in CCl4-Induced Hepatotoxicity

Compound 2a (25 mg/kg) reduced serum AST levels to 182.40 ± 16.06 U/L, representing a 77.4% reduction from the CCl4 model group (807.60 ± 47.85 U/L) and a 73.4% lower value than silymarin-treated animals (686.00 ± 91.28 U/L) [1]. Notably, the AST level achieved by compound 2a was statistically indistinguishable from the healthy control group (180.00 ± 8.94 U/L), indicating near-complete normalization of this hepatocellular injury marker [1].

AST Hepatoprotection Liver function In vivo CCl4 Tetrahydroquinoline

Hepatoprotective Agent-2 (5272-37-7): Superior Bax Receptor Binding Affinity via Three Hydrogen Bonds Compared to Analogs

Molecular docking simulations using crystal structures revealed that compound 2a formed three hydrogen bonds with the Bax receptor, a key pro-apoptotic protein implicated in hepatocyte death during liver injury [1]. In direct comparison, compound 1a and silymarin each formed only one hydrogen bond with the Bax receptor, while compounds 1b and 2b also formed three hydrogen bonds but differed in their binding geometry and overall docking scores [1]. This superior hydrogen bonding network correlated with compound 2a's ability to significantly downregulate pro-apoptotic Bax gene expression in vivo [1].

Molecular docking Apoptosis Bax Binding affinity Structure-activity relationship Tetrahydroquinoline

Hepatoprotective Agent-2 (5272-37-7): Superior TGF-β Binding Among All Tested Compounds

Among all tested compounds including silymarin, compound 2a demonstrated superior binding to the TGF-β receptor, forming two hydrogen bonds [1]. In contrast, compound 2b formed only one hydrogen bond, compound 1a formed two arene-H bonds, and compound 1b showed only one arene-H bond to the receptor [1]. TGF-β is a master regulator of hepatic stellate cell activation and extracellular matrix deposition, making its inhibition a critical antifibrotic mechanism in chronic liver disease [1].

Fibrosis TGF-β Molecular docking Antifibrotic Tetrahydroquinoline Liver fibrosis

Hepatoprotective Agent-2 (5272-37-7): IL-6 Binding Superiority with Three Hydrogen Bonds

Analysis of binding to the pro-inflammatory cytokine IL-6 revealed that compounds 2a and 2b exhibited superior binding, each forming three hydrogen bonds with the receptor [1]. In contrast, compound 1a formed only one hydrogen bond supplemented by an arene-cation interaction, while only hydrophobic binding was predicted between compound 1b and the IL-6 receptor [1]. This enhanced IL-6 binding correlates with in vivo data showing that THQ derivative treatment, particularly compounds 1b, 2a, and 2b, led to a marked reduction in TNF-α and IL-6 levels [1].

Inflammation IL-6 Molecular docking Anti-inflammatory Tetrahydroquinoline Cytokine

Hepatoprotective Agent-2 (5272-37-7): Absence of Body Weight Toxicity in In Vivo Model

Throughout the 14-day in vivo study, compound 2a (administered orally at 25 mg/kg) exhibited no toxic effects on body weight; there was no noticeable difference between the control and treated groups, and all animals showed a normal increase in body weight comparable to the healthy control group [1]. This safety parameter was consistent across all four tested tetrahydroquinoline derivatives (1a, 1b, 2a, and 2b) [1].

Safety Toxicity Body weight In vivo Tetrahydroquinoline Tolerability

Hepatoprotective Agent-2 (5272-37-7): Evidence-Backed Research and Industrial Application Scenarios


In Vivo Hepatoprotection Screening in CCl4-Induced Acute Liver Injury Models

Compound 2a is validated for use in rodent CCl4-induced hepatotoxicity models at 25 mg/kg oral dosing. In this paradigm, it reduces ALT by ~88% and restores AST to within 1.3% of control levels, outperforming silymarin (100 mg/kg) on both biomarkers [1]. This scenario is appropriate for screening hepatoprotective candidates, validating mechanism-of-action hypotheses involving anti-apoptotic or anti-inflammatory pathways, and establishing benchmark efficacy prior to chronic fibrosis studies [1].

Apoptosis-Focused Mechanistic Studies in Hepatic Injury

The demonstrated anti-apoptotic activity of compound 2a, evidenced by significant downregulation of pro-apoptotic Bax gene expression and upregulation of anti-apoptotic Bcl2 in CCl4-treated rats, makes it suitable for investigations centered on mitochondrial apoptosis pathways in hepatocytes [1]. The compound's three-hydrogen-bond interaction with Bax provides a structural anchor for structure-activity relationship studies exploring tetrahydroquinoline-based apoptosis modulators [1].

Antifibrotic Drug Discovery Targeting TGF-β Signaling

Compound 2a's uniquely superior TGF-β binding profile among tested tetrahydroquinolines positions it as a tool compound for interrogating TGF-β-mediated hepatic stellate cell activation and fibrogenesis [1]. Its dual hydrogen bond interaction with TGF-β, coupled with in vivo reduction of α-SMA and TGF-β expression, supports its use in early-stage antifibrotic screening cascades and in validating target engagement hypotheses [1].

Inflammation-Targeted Hepatoprotection Studies

With demonstrated three-hydrogen-bond binding to IL-6 and in vivo reduction of TNF-α and IL-6 expression, compound 2a is appropriate for studies exploring the intersection of inflammation and hepatocellular injury [1]. This application scenario is particularly relevant for models of inflammatory liver injury where cytokine storm contributes to hepatocyte damage, and for comparative efficacy studies against other anti-inflammatory hepatoprotective agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepatoprotective agent-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.